5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide
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Overview
Description
5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the carbohydrazide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-A]pyrimidine oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxylic acid
- 5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbaldehyde
- 5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
Uniqueness
5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-5-3-6(2)14-8(12-5)7(4-11-14)9(15)13-10/h3-4H,10H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMHENOLAKDUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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